molecular formula C21H18N2O3 B2477456 1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide CAS No. 1097624-71-9

1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Cat. No.: B2477456
CAS No.: 1097624-71-9
M. Wt: 346.386
InChI Key: LHSSBXSXZAVNFC-UHFFFAOYSA-N
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Description

1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide typically involves the following steps:

    Formation of Naphthalen-2-yloxyacetyl Chloride: This is achieved by reacting naphthalen-2-ol with acetyl chloride in the presence of a base such as pyridine.

    Acylation of Indoline-2-carboxamide: The naphthalen-2-yloxyacetyl chloride is then reacted with indoline-2-carboxamide in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2-carboxamide: A simpler analog without the naphthalen-2-yloxy group.

    Naphthalen-2-yloxyacetyl Chloride: A precursor used in the synthesis of the compound.

    Indole Derivatives: A broad class of compounds with similar indole structures.

Uniqueness

1-(2-(Naphthalen-2-yloxy)acetyl)indoline-2-carboxamide is unique due to the presence of both the naphthalen-2-yloxy and indoline-2-carboxamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-21(25)19-12-16-7-3-4-8-18(16)23(19)20(24)13-26-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,19H,12-13H2,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSSBXSXZAVNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)COC3=CC4=CC=CC=C4C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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